molecular formula C16H26O2S B14354009 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-05-7

1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene

Cat. No.: B14354009
CAS No.: 90184-05-7
M. Wt: 282.4 g/mol
InChI Key: TVWUSBDDQPLCJH-UHFFFAOYSA-N
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Description

1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methanesulfinyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain with a methanesulfinyl group is prepared through a series of reactions, including oxidation and substitution reactions.

    Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an ether linkage. This step often involves the use of a strong base to deprotonate the hydroxyl group on the benzene ring, followed by nucleophilic substitution with the hexyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The methanesulfinyl group can be reduced to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Produces the corresponding sulfone.

    Reduction: Produces the corresponding sulfide.

    Substitution: Produces various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, affecting the activity of enzymes. The benzene ring and isopropyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfinyl group.

    1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness

1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

90184-05-7

Molecular Formula

C16H26O2S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(6-methylsulfinylhexoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C16H26O2S/c1-14(2)15-10-6-7-11-16(15)18-12-8-4-5-9-13-19(3)17/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3

InChI Key

TVWUSBDDQPLCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCCCS(=O)C

Origin of Product

United States

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